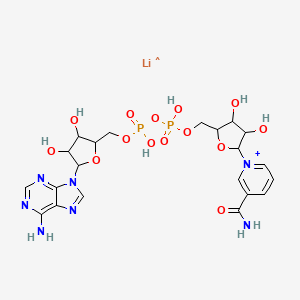

beta-Nicotinamide adenine dinucleotide lithium salt

Description

Beta-Nicotinamide Adenine Dinucleotide Lithium Salt (β-NAD Li) is the lithium salt form of the reduced nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular redox reactions. It is primarily utilized as a laboratory reagent in enzymatic assays and metabolic studies. Key properties include:

- Chemical Structure: Comprises an adenine base, a nicotinamide moiety, two ribose sugars, and two phosphate groups, with lithium counterions replacing the typical sodium or hydrogen ions in analogous forms .

- Applications: Used in enzyme cycling assays to amplify detection of low-concentration metabolites or enzymes, such as lactate dehydrogenase or alcohol dehydrogenase .

Propriétés

Formule moléculaire |

C21H28LiN7O14P2+ |

|---|---|

Poids moléculaire |

671.4 g/mol |

InChI |

InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/p+1 |

Clé InChI |

BSBXSNLPTFPMHS-UHFFFAOYSA-O |

SMILES canonique |

[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origine du produit |

United States |

Activité Biologique

Beta-nicotinamide adenine dinucleotide lithium salt (β-NAD+ Li) is a derivative of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous biological processes. This article delves into the biological activities of β-NAD+ Li, including its role in cellular metabolism, potential therapeutic applications, and recent research findings.

Overview of β-NAD+ Li

β-NAD+ Li serves as a vital electron carrier in redox reactions and is crucial for various metabolic pathways, including glycolysis and the citric acid cycle. Its oxidized form (NAD+) and reduced form (NADH) are integral to cellular respiration and energy production. Additionally, NAD+ is involved in ADP-ribosylation reactions, which are important for DNA repair and cell signaling.

1. Cellular Metabolism

β-NAD+ Li plays a significant role in maintaining cellular energy homeostasis. It participates in redox reactions that facilitate ATP production through oxidative phosphorylation. The balance between NAD+ and NADH levels is critical for metabolic health, influencing pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .

2. DNA Repair and Cell Signaling

NAD+ is essential for the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. The depletion of NAD+ can lead to genomic instability and increased susceptibility to cellular damage . Moreover, NAD+ acts as a signaling molecule that can modulate calcium signaling pathways, impacting various physiological processes .

3. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of β-NAD+ Li. It has been shown to influence immune responses by promoting regulatory T cell differentiation and enhancing allograft survival in murine models . These findings suggest potential therapeutic applications in autoimmune diseases and organ transplantation.

Case Studies

- Neuroprotection : A study demonstrated that systemic administration of β-NAD+ Li could reverse disease progression in autoimmune encephalomyelitis models through neuroregeneration and remyelination . This suggests its potential as a neuroprotective agent.

- Liver Regeneration : Research indicated that NAD+ biosynthesis is crucial for liver regeneration following injury. Mice with enhanced NAD+ levels exhibited improved liver recovery compared to controls, underscoring its role in metabolic stress response .

Data Tables

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Cellular Metabolism | Electron transport and ATP synthesis | Essential for energy production |

| DNA Repair | PARP activation | Critical for maintaining genomic stability |

| Immunomodulation | T cell differentiation | Enhances allograft survival |

| Neuroprotection | Remyelination and neuroregeneration | Reverses autoimmune disease progression |

| Liver Regeneration | Promotes cellular recovery post-injury | Enhanced recovery observed in animal models |

Applications De Recherche Scientifique

Biochemical Research Applications

1.1 Enzyme Studies

NADH lithium salt serves as a vital cofactor in enzymatic reactions, particularly those involving dehydrogenase enzymes. Its role as an electron donor is critical in metabolic pathways, making it essential for studying enzyme kinetics and mechanisms.

- Case Study : Research has shown that NADH can enhance the activity of enzymes such as lactate dehydrogenase, facilitating studies on metabolic disorders. The enzyme's activity can be quantitatively measured using NADH as a substrate, allowing researchers to assess the effects of various inhibitors or activators on enzyme function.

1.2 Biosensor Development

The functionalization of NADH lithium salt has led to its use in biosensor technology. Its ability to be immobilized within a gel matrix makes it suitable for constructing wearable biosensors that monitor biochemical changes in real time.

- Case Study : A study demonstrated the use of NADH-hexylamine in creating a biosensor for glucose monitoring. The sensor utilized a dehydrogenase enzyme that reacts with glucose, producing a measurable change correlated with NADH consumption, thus providing real-time glucose levels .

Pharmacological Applications

2.1 Therapeutic Uses

NADH lithium salt has been investigated for its therapeutic potential in treating various medical conditions, including neurodegenerative diseases and metabolic disorders.

- Case Study : A clinical trial examined the effects of NADH supplementation in patients with Alzheimer's disease. Results indicated improvements in cognitive function and energy metabolism, attributed to increased levels of NAD+ and ATP in neuronal cells .

2.2 Antioxidant Properties

The antioxidant capabilities of NADH lithium salt have been explored in mitigating oxidative stress-related diseases.

- Case Study : In a study on Parkinson's disease models, NADH treatment reduced oxidative damage and improved mitochondrial function by restoring NAD+ levels, suggesting its potential as a neuroprotective agent .

Environmental Applications

3.1 Redox Chemistry Studies

NADH lithium salt is also relevant in environmental chemistry, particularly concerning the interaction with metal oxides used in lithium-ion batteries.

- Case Study : Research indicated that LiCoO2 (a common battery material) oxidizes NADH during degradation processes, leading to the release of cobalt ions into aqueous systems. This interaction highlights the importance of understanding redox reactions involving biomolecules and their environmental implications .

Data Summary

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Biochemical Research | Enzyme kinetics | Enhanced enzyme activity; critical for metabolic studies |

| Biosensor Development | Glucose monitoring | Real-time monitoring using immobilized NADH |

| Therapeutic Uses | Alzheimer's treatment | Improved cognitive function; increased neuronal energy |

| Antioxidant Properties | Neuroprotection | Reduced oxidative stress; improved mitochondrial function |

| Environmental Chemistry | Interaction with battery materials | Understanding redox processes; implications for ion release |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional and Biochemical Differences

- Redox State: β-NAD Li and β-NADH disodium salt are reduced forms (NADH), whereas β-NAD+ and NADP sodium salt are oxidized. NADH serves as an electron donor in catabolic pathways (e.g., glycolysis), while NADP+ is pivotal in anabolic processes (e.g., lipid synthesis) .

- Enzyme Specificity :

- Lithium ions in β-NAD Li may interfere with enzymes sensitive to cation type (e.g., dehydrogenases), making sodium salts (e.g., β-NADH disodium) preferable in assays requiring sodium-dependent activity .

- NADP sodium salt includes a phosphate group, enabling its role in the pentose phosphate pathway, unlike NAD+/NADH .

Stability and Reactivity

- β-NAD Lithium Salt: Stable under recommended storage (-20°C, desiccated) but hygroscopic and light-sensitive. No hazardous decomposition products reported .

- β-NADH Disodium Salt : Similar stability profile but less prone to cation-specific interference .

- NADP Sodium Salt : Degrades at temperatures >178°C; sensitive to heat and moisture .

Q & A

Q. What are the critical stability considerations for beta-nicotinamide adenine dinucleotide lithium salt in experimental workflows?

this compound should be stored in a tightly sealed container under dry, cool, and well-ventilated conditions to prevent degradation . While decomposition temperature data are unavailable, stability is maintained by avoiding prolonged exposure to heat or moisture. For long-term storage, aliquot the compound and freeze at ≤ -20°C to minimize freeze-thaw cycles . Regularly monitor purity via HPLC (>90% purity) or spectrophotometric assays (e.g., absorbance ratios at 250/260 nm and 280/260 nm) to confirm structural integrity .

Q. How should researchers mitigate uncertainties in physical-chemical property data (e.g., solubility, melting point) for this compound?

Existing safety data sheets (SDS) report limited physicochemical data (e.g., "no data" for water solubility and melting point) . To address this, researchers should:

- Perform empirical solubility tests in buffers relevant to their experimental conditions (e.g., PBS, Tris-HCl).

- Use differential scanning calorimetry (DSC) to determine melting points, noting discrepancies with literature values (e.g., 140–142°C in some sources vs. "no data" in SDS) .

- Cross-validate findings with peer-reviewed studies or technical specifications from suppliers (e.g., ≥98% purity in Sigma-Aldrich products) .

Q. What safety protocols are recommended for handling this compound?

Although classified as non-hazardous under CLP regulations , follow general laboratory safety practices:

- Use gloves and safety goggles to avoid skin/eye contact, even though acute toxicity values (e.g., ATE >99,999 mg/kg) suggest low risk .

- Work in a fume hood if handling powdered forms to prevent aerosolization.

- Dispose of waste according to local environmental regulations, as ecotoxicity data are unavailable .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays using this compound as a cofactor?

The compound’s oxidized form (NAD+) is critical for dehydrogenases (e.g., lactate dehydrogenase). To enhance assay reproducibility:

- Prepare fresh NAD+ solutions daily to avoid hydrolysis, which can reduce activity .

- Validate cofactor concentration using molar extinction coefficients (ε = 18,000 M⁻¹cm⁻¹ at 260 nm) .

- Compare kinetics with alternative salts (e.g., sodium or disodium salts) to assess lithium’s impact on enzyme specificity .

Q. How should contradictory data on purity and analytical methods be resolved?

Discrepancies exist between supplier specifications (e.g., >90% HPLC purity vs. ≥98% spectrophotometric assays ):

Q. What strategies are recommended for troubleshooting NAD+ interference in high-sensitivity assays (e.g., fluorescence-based detection)?

NAD+ can autofluoresce or quench signals in certain assays. To minimize interference:

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

While SDS lack ecotoxicity data , adopt precautionary measures:

- Apply the "Benign by Design" framework: Use minimal quantities and recycle waste via enzymatic degradation (e.g., NADase treatment).

- Model biodegradability using quantitative structure-activity relationship (QSAR) tools, though results may require experimental validation .

Methodological Notes

- Quality Control : Prioritize suppliers that provide batch-specific CoA and analytical data (e.g., absorbance ratios, purity thresholds) .

- Data Reporting : Disclose salt forms (lithium vs. sodium) in publications, as counterions may affect reaction kinetics .

- Ethical Compliance : Adhere to regional regulations (e.g., China’s Hazardous Chemical Safety Management Regulations) when importing or disposing of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.